Limonene
Description
Limonene (C₁₀H₁₆) is a cyclic monoterpene composed of two isoprene units, featuring both endo- and exocyclic double bonds . It is a chiral molecule, with the (R)-enantiomer (d-limonene) being predominant in citrus peels, constituting up to 97% of citrus essential oils . Industrially, this compound is extracted via steam distillation or cold pressing and serves as a renewable feedstock for polymers, biofuels, fragrances, and solvents . Its hydrogenated form exhibits physical properties comparable to diesel and jet fuels (e.g., viscosity: ~1.4 cP; boiling point: ~176°C) .
Biomedically, this compound demonstrates anti-inflammatory, antioxidant, and anticancer activities, with mechanisms including apoptosis induction in cancer cells (e.g., 89.61% apoptosis in HepG2 cells) and modulation of gene expression linked to DNA repair and cell cycle regulation .
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQYMWWDOXHJM-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Record name | DIPENTENE | |
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| Record name | limonene | |
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| URL | https://en.wikipedia.org/wiki/Limonene | |
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Related CAS |
9003-73-0 | |
| Record name | Polylimonene | |
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DSSTOX Substance ID |
DTXSID2029612 | |
| Record name | Limonene | |
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Molecular Weight |
136.23 g/mol | |
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Physical Description |
Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |
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| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |
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Boiling Point |
352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |
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Flash Point |
115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |
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Solubility |
In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |
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Density |
0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |
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Vapor Density |
4.7 (Air = 1) | |
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Vapor Pressure |
1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |
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Impurities |
Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |
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Color/Form |
Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |
CAS No. |
138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |
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Melting Point |
-40 °F (USCG, 1999), -95.5 °C, -40 °F | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Limonene can be synthesized through the cyclization of geranyl pyrophosphate by a monoterpene synthase enzyme . This biosynthetic pathway is common in many plants, including citrus species.
Industrial Production Methods: Commercially, this compound is primarily obtained from citrus fruits through two main methods: centrifugal separation and steam distillation . In centrifugal separation, the essential oil is separated from the fruit peel using high-speed centrifugation. In steam distillation, the citrus peels are subjected to steam, which vaporizes the essential oil, and the vapor is then condensed to collect the this compound .
Chemical Reactions Analysis
Types of Reactions: Limonene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound oxide, carvone, and carveol.
Reduction: Hydrogenation of this compound can yield p-menthane.
Substitution: this compound reacts with hydrochloric acid to form dichlorohydrate of dipentene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Hydrochloric acid in ethereal solution.
Major Products:
Oxidation: this compound oxide, carvone, carveol.
Reduction: p-Menthane.
Substitution: Dichlorohydrate of dipentene.
Scientific Research Applications
Limonene has a wide range of applications in various fields:
Mechanism of Action
Limonene exerts its effects through various mechanisms:
Antimicrobial Action: Disrupts cell membrane integrity and inhibits ATP synthesis by affecting the respiratory chain complex.
Antioxidant and Anti-inflammatory Action: Mitigates oxidative stress and inflammation by regulating apoptotic cell death pathways.
Neuroprotective Action: Modulates oxidative stress and inflammation, providing protection against neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Limonene belongs to the monoterpene family, which includes structurally related compounds like p-cymene, α-pinene, thymol, and menthol. Below is a detailed comparison based on reactivity, physical properties, and applications.
Chemical Reactivity
A density functional theory (DFT) study compared this compound’s electronic properties and reactivity with other monoterpenes :
| Compound | EHOMO (Relative) | Global Reactivity Rank | Susceptible Bonds |
|---|---|---|---|
| Thymol | Highest (-7.5 eV) | 1 (Most Reactive) | Phenolic O-H, aromatic C-H |
| α-Pinene | High (-8.0 eV) | 2 | Exocyclic double bond |
| This compound | Moderate (-8.2 eV) | 3 | Endo- and exocyclic C=C |
| p-Cymene | Low (-8.5 eV) | 4 | Aromatic C-H |
| Menthol | Lowest (-9.0 eV) | 5 (Least Reactive) | Hydroxyl O-H |
Key findings:
- This compound’s reactivity is intermediate, driven by its conjugated double bonds, which are more reactive than p-cymene’s aromatic system but less reactive than thymol’s phenolic group .
- Thymol’s high reactivity makes it a potent antimicrobial agent, while this compound’s moderate reactivity allows versatile derivatization (e.g., epoxidation for polymer synthesis) .
Physical and Functional Properties
| Property | This compound | α-Pinene | p-Cymene | Thymol |
|---|---|---|---|---|
| Boiling Point (°C) | 176 | 155 | 177 | 233 |
| Solubility | Insoluble | Insoluble | Slightly | Slightly |
| Key Functional Groups | C=C bonds | C=C bond | Aromatic ring | Phenolic -OH |
| Polymerization | Yes (with CO₂) | No | No | No |
Notable distinctions:
- This compound’s double bonds enable unique applications, such as copolymerization with CO₂ to form poly(this compound carbonate) , a biodegradable thermoplastic with polystyrene-like rigidity (T₉: ~100°C) .
- α-Pinene’s lower boiling point limits its use in high-temperature processes, whereas thymol’s phenolic group enhances antimicrobial efficacy .
Biological Activity
Limonene is a cyclic monoterpene primarily found in citrus fruits and is known for its diverse biological activities. This article explores its antibacterial, anticancer, neuroprotective, and antioxidant properties based on recent research findings.
Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against multi-drug resistant (MDR) pathogens. A study demonstrated that this compound effectively disrupted the cell membrane of Escherichia coli (E. coli), leading to cellular leakage and cell death. This disruption was confirmed through various microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) .
- Membrane Disruption : this compound causes leakage of intracellular proteins and nucleic acids, indicating damage to the cell membrane.
- Protein Expression Changes : The treatment led to differential expression of proteins involved in metabolism and transport, suggesting a multifaceted mechanism of action against bacterial cells .
Anticancer Properties
This compound has been extensively studied for its anticancer effects in various animal models. A review of eight studies showed that this compound consistently reduced tumor burden across different cancer types, including lung, skin, and mammary cancers .
Key Findings
- Tumor Size Reduction : In rodent models, this compound treatment resulted in significant decreases in tumor size and number. For instance, in one study, tumor size decreased from an average of 10.7 mm³ to 8.23 mm³ with this compound supplementation .
- Mechanisms of Action : this compound induces apoptosis by upregulating pro-apoptotic factors (e.g., Bax) and downregulating anti-apoptotic factors (e.g., Bcl2). This modulation leads to increased apoptotic activity in cancer cells .
Neuroprotective Effects
This compound also shows promise in neuroprotection. Research indicates that it can mitigate neuronal cell death induced by amyloid-beta (Aβ42) and improve cognitive function impaired by scopolamine .
- Oxidative Stress Reduction : this compound decreased reactive oxygen species (ROS) levels and improved the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Acetylcholinesterase Inhibition : this compound inhibited acetylcholinesterase (AChE) activity, which is beneficial for memory enhancement .
Summary of Research Findings
Case Studies
- Breast Cancer Study : A clinical trial involving 43 women with operable breast cancer showed that daily administration of 2 grams of this compound for 2-6 weeks led to a significant reduction in cyclin D1 expression in tumor tissues, suggesting a potential role in breast cancer prevention .
- Rodent Models : Studies using various cancer models demonstrated that this compound not only reduced tumor burden but also influenced apoptosis-related proteins, indicating a robust anticancer effect across different types of malignancies .
Q & A
Q. What standardized methodologies are recommended for quantifying limonene in natural product extracts?
this compound quantification typically employs gas chromatography–mass spectrometry (GC–MS) with internal standards. For reproducibility, ensure calibration curves are validated using pure this compound isomers (e.g., (R)-(+)-limonene and (S)-(-)-limonene). Fractional distillation or molecular distillation (e.g., wiped-film evaporators) can pre-concentrate this compound from citrus oils before analysis . Key parameters include temperature gradients (60–80°C) and reflux ratios (0–1) to optimize separation efficiency .
Q. How can researchers design experiments to assess this compound’s antioxidant synergies or antagonisms with other compounds?
Use factorial designs to evaluate interactions. For example:
- Three-level factorial design : Test this compound alongside eugenol, thymol, and sesamol at varying concentrations (e.g., 0–4 mM for this compound) .
- Response variables : Measure oxidative stability (e.g., lipid peroxidation inhibition) and apply ANOVA to identify synergistic/antagonistic effects. Replicate experiments until standard deviations are <5% .
Q. What in vitro models are suitable for preliminary screening of this compound’s biological activity?
- Anticancer assays : Use human cancer cell lines (e.g., breast MCF-7, colorectal HCT-116) with this compound doses adjusted for IC50 calculations. Monitor cyclin D1 suppression as a biomarker .
- Antiviral studies : Employ influenza A (H1N1) or herpesvirus models. Pre-treatment protocols (e.g., adding this compound 1h pre-infection) enhance efficacy .
Advanced Research Questions
Q. How can experimental design resolve contradictions between in vitro and in vivo this compound efficacy?
- Fractional factorial design : Screen variables (e.g., pH, temperature, this compound concentration) to identify critical factors affecting bioconversion or bioavailability .
- Case study : In Yarrowia lipolytica bioconversion, pH (6.9) and this compound concentration (0.16% v/v) were optimized via central composite design (CCD), reconciling lab-scale yields (0.368 g·L⁻¹ perillic acid) with in vivo tumor suppression data .
Q. What statistical models are effective for analyzing nonlinear relationships in this compound dose-response studies?
Use quadratic regression models:
This accounts for interactions between variables (e.g., this compound concentration and pH) and predicts optimal conditions for maximal response (e.g., perillic acid yield) .
Q. How can neuroprotective mechanisms of this compound be rigorously validated in complex organisms?
- Drosophila models : Express Aβ42 (Alzheimer’s marker) and administer this compound (200 µg/mL). Use Western blotting to measure ERK phosphorylation levels, a key neuroprotection pathway .
- Data rigor : Include ≥20 biological replicates and apply Tukey–Kramer tests for post-hoc comparisons (**p<0.01) .
Data Contradiction Analysis
Q. How to address conflicting evidence on this compound’s anticancer efficacy in human trials?
- Pilot trial data : this compound reduced lymph node size in breast cancer patients but showed variable tumor growth inhibition (1/32 patients responded) .
- Methodological adjustments : Optimize dosing cycles (e.g., 21-day intervals) and monitor this compound accumulation in tumors via LC-MS to correlate pharmacokinetics with outcomes .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
